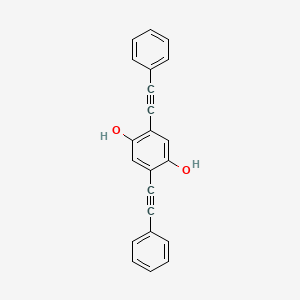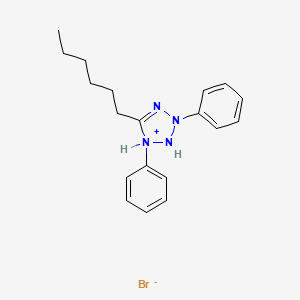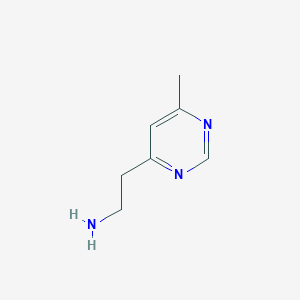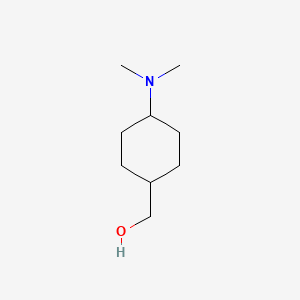
2,5-Bis(phenylethynyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(phenylethynyl)benzene-1,4-diol is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of two phenylethynyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(phenylethynyl)benzene-1,4-diol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 2,5-diiodophenol with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as tetrahydrofuran (THF) or piperidine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(phenylethynyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethynyl groups can be hydrogenated to form phenylethyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,5-bis(phenylethynyl)benzoquinone.
Reduction: Formation of 2,5-bis(phenylethyl)benzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(phenylethynyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential antioxidant properties and its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2,5-Bis(phenylethynyl)benzene-1,4-diol is largely dependent on its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, while the phenylethynyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hydroxyl groups present in 2,5-Bis(phenylethynyl)benzene-1,4-diol.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene ring instead of a benzene ring.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains octyloxy and acetonitrile groups instead of phenylethynyl groups.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with other molecules, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C22H14O2 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2,5-bis(2-phenylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H |
Clé InChI |
BKNJMHYXUQQARZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)




![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)


